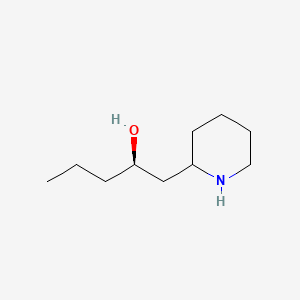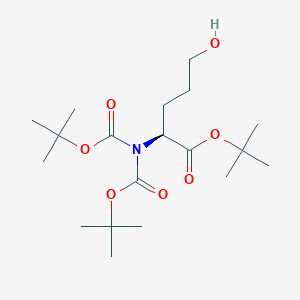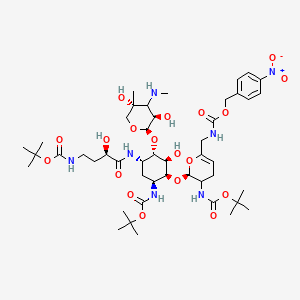
3-Ethyl-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the third position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst . Another method includes the oxidation of 3-ethyl-4-methoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of oxidizing agents and reaction conditions is crucial to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Ethyl-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methoxybenzoic acid involves its interaction with various molecular targets. The methoxy group enhances the compound’s nucleophilicity, making it more reactive towards electrophiles. This reactivity is crucial in its biological activities, where it can interact with enzymes and other proteins, potentially inhibiting or modifying their functions .
Comparison with Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the ethyl group, making it less hydrophobic.
3-Methoxy-4-methylbenzoic acid: Similar but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.
Ethyl 4-methoxybenzoate: An ester derivative with different physical and chemical properties.
Uniqueness: 3-Ethyl-4-methoxybenzoic acid’s unique combination of an ethyl and methoxy group on the benzene ring enhances its reactivity and potential applications compared to its analogs. The presence of the ethyl group increases its hydrophobicity, which can influence its interaction with biological membranes and proteins.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-ethyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
FPHXIFFANOEDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


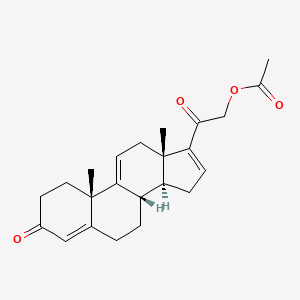

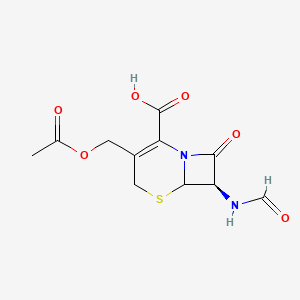
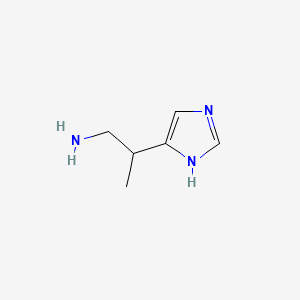
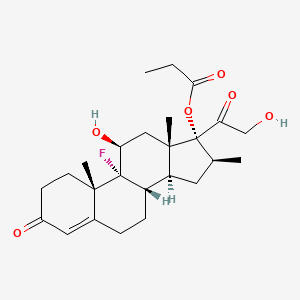
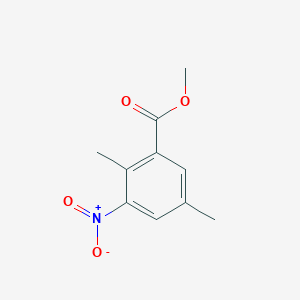

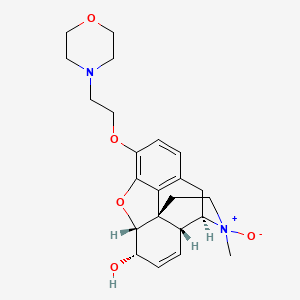
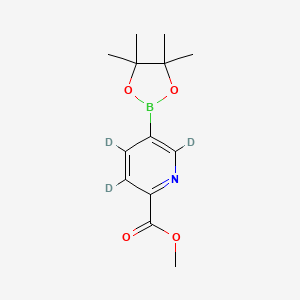
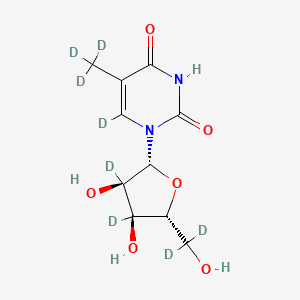
![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
